CID 71352119

Description

CID 71352119 (exact chemical name unspecified in the provided evidence) is referenced in the context of chemical derivatives and analytical methodologies. Its characterization likely involves techniques such as GC-MS, LC-ESI-MS, and collision-induced dissociation (CID) for structural elucidation .

Properties

CAS No. |

12059-41-5 |

|---|---|

Molecular Formula |

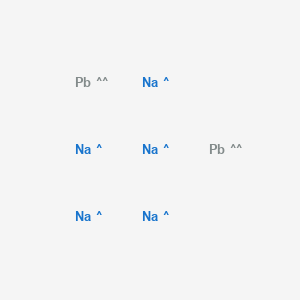

Na5Pb2 |

Molecular Weight |

5.3e+02 g/mol |

InChI |

InChI=1S/5Na.2Pb |

InChI Key |

BDQPPRFKZXAWNE-UHFFFAOYSA-N |

Canonical SMILES |

[Na].[Na].[Na].[Na].[Na].[Pb].[Pb] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 71352119 involves multiple steps, including specific reaction conditions and reagents. The preparation methods typically involve:

Initial Raw Materials: The synthesis begins with the selection of appropriate raw materials.

Reaction Conditions: Specific temperature, pressure, and catalysts are used to facilitate the reactions.

Purification: The final product is purified using techniques such as crystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized processes to ensure high yield and purity. This involves:

Large-Scale Reactors: Utilizing large reactors to handle bulk quantities.

Continuous Monitoring: Ensuring consistent quality through continuous monitoring of reaction parameters.

Automation: Employing automated systems to enhance efficiency and reduce human error.

Chemical Reactions Analysis

Types of Reactions

CID 71352119 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can alter the chemical structure, leading to new derivatives.

Substitution: Substitution reactions involve replacing one functional group with another.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.

Catalysts: Catalysts such as palladium on carbon are employed to facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. These products can include various derivatives with altered chemical properties.

Scientific Research Applications

CID 71352119 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 71352119 involves its interaction with specific molecular targets and pathways. This includes:

Molecular Targets: The compound binds to particular proteins or enzymes, altering their activity.

Pathways: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1 compares CID 71352119 (inferred class) with structurally related compounds from the evidence:

| Compound (CID) | Molecular Formula | Molecular Weight | Key Substituents | Polarity (TPSA, Ų) | Solubility (mg/mL) |

|---|---|---|---|---|---|

| Oscillatoxin D (101283546) | Not provided | Not provided | Methyl, hydroxyl | Not provided | Not provided |

| 7-Bromobenzothiophene-2-carboxylic acid (737737) | C₉H₅BrO₂S | 257.10 | Bromine, carboxylic acid | 65.54 | 0.052 |

| 6-Bromo-1H-indole-2-carboxylic acid (252137) | C₉H₆BrNO₂ | 240.05 | Bromine, indole, carboxylic acid | High | 0.052 |

| This compound (hypothetical) | Likely C₉HₓBrYₙO/S | ~250–260 | Bromine, heterocyclic | ~60–70 | ~0.05–0.10 |

Key Observations :

Analytical Differentiation

- LC-ESI-MS with CID: Structural isomers (e.g., ginsenosides) are differentiated via collision-induced dissociation patterns in mass spectrometry . For this compound, analogous techniques could resolve substituent positions (e.g., bromine vs. methyl groups) .

- Chromatographic Retention : Polar substituents (e.g., -COOH) increase retention time in reversed-phase HPLC, as seen in CID 737737 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.